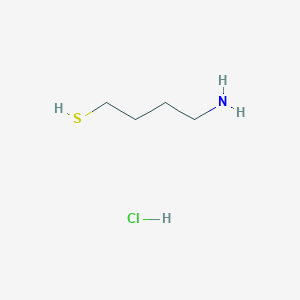

4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

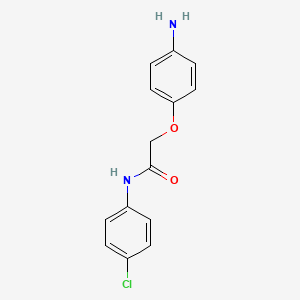

4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol (4-DMAPB) is a versatile organic compound that has numerous applications in the fields of chemistry, biochemistry, and medicine. It is a colorless, odorless, and water-soluble compound that has a low toxicity level. 4-DMAPB is a chiral compound, meaning that it has two distinct configurations, and can be used to produce a variety of stereoisomers. 4-DMAPB has been used in a variety of research applications, including synthesis of organic compounds, drug delivery, and as a catalyst in certain reactions.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

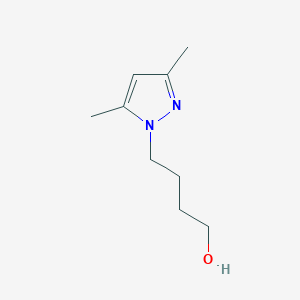

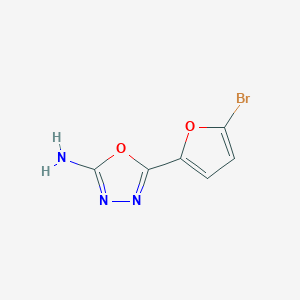

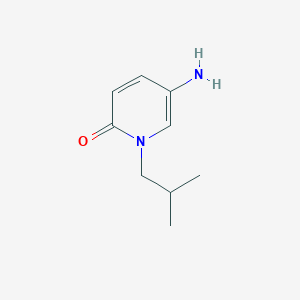

4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol and its derivatives have been synthesized and evaluated for various biological activities. For example, 4-dialkylamino-1-(5-substituted or unsubstituted 1-phenyl-1H-pyrazol-4-yl)butan-1-ols were synthesized and tested for anti-inflammatory, analgesic activities, and platelet anti-aggregating properties. Notably, dimethylaminoderivatives showed good analgesic activity and almost all tested compounds exhibited strong platelet anti-aggregating properties at specific concentrations (Menozzi et al., 2000).

Corrosion Inhibition

The compound and its related derivatives have been studied for their potential as corrosion inhibitors. A theoretical study using density functional theory (DFT) explored the inhibition efficiencies and reactive sites of bipyrazolic-type organic compounds, including derivatives of 4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol. The study found agreement with experimental data, indicating these compounds' effectiveness in corrosion inhibition (Wang et al., 2006).

Metal Complex Formation and Catalysis

Several studies have focused on the synthesis and characterization of metal complexes involving pyrazole ligands. For instance, new syntheses involving tridentate bipyrazolic compounds have shown potential in forming complexes with notable cytotoxic activity against tumor cell lines, indicating their potential application in cancer therapy (Kodadi et al., 2007). Additionally, these pyrazole derivatives have been utilized in catalytic activities studies, particularly in the oxidation reactions, showing efficient catalysis in the presence of copper (II) salts (Kodadi et al., 2008).

Propriétés

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)butan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-8-7-9(2)11(10-8)5-3-4-6-12/h7,12H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCKYVAKIXSPKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCCCO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)